molecular formula C16H28O2 B8395824 Bis-(cyclohexylmethyl)acetic acid

Bis-(cyclohexylmethyl)acetic acid

Cat. No. B8395824
M. Wt: 252.39 g/mol
InChI Key: HYWIEQGSJZPUNG-UHFFFAOYSA-N
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Patent
US05610177

Procedure details

A solution of 3.0 g (12.5 mmol) of dibenzyl acetic acid in 100 mL of HOAc was treated with 0.5 g PrO2 and reduced with H2 at 25° C., 50 psi. When the required amount of H2 had been taken up, the mixture was filtered and the solvent removed under reduced pressure. Hexane was added and the solvent removed again leaving 3.1 g (98.4% yield) of the product as an oil which crystallized on standing, mp 67°-69° C. The structure was confirmed by NMR and mass spectroscopy.
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
PrO2
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
98.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:8]([CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[C:9]([OH:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>CC(O)=O>[CH:2]1([CH2:1][CH:8]([CH2:12][CH:13]2[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]2)[C:9]([OH:11])=[O:10])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C(C(=O)O)CC1=CC=CC=C1
Name
PrO2
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reduced with H2 at 25° C.
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane was added
CUSTOM
Type
CUSTOM
Details
the solvent removed again

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)CC(C(=O)O)CC1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.